(+)-Fenchol
Description
Nomenclature and Identification Parameters
Alpha-Fenchol, a bicyclic monoterpenoid alcohol, is systematically identified through its International Union of Pure and Applied Chemistry (IUPAC) name, (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol . This compound is recognized by multiple synonyms, including endo-Fenchol, alpha-Fenchyl alcohol, and 1,3,3-trimethyl-2-norbornanol. Its CAS Registry Number is 512-13-0, and its molecular formula is C₁₀H₁₈O , with a molecular weight of 154.25 g/mol . Key identifiers include:
| Parameter | Value |
|---|---|
| IUPAC Name | (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
| CAS Number | 512-13-0 |
| Molecular Formula | C₁₀H₁₈O |
| EC Number | 208-135-9 |
| SMILES | OC1C(C)(C)C2CCC1(C)C2 |
| InChIKey | IAIHUHQCLTYTSF-MRTMQBJTSA-N |
Alpha-Fenchol is distinguished from its stereoisomers, such as beta-Fenchol, by the spatial arrangement of its hydroxyl and methyl groups.
Chemical Structure and IUPAC Designation
The molecular structure of alpha-Fenchol features a bicyclo[2.2.1]heptane skeleton with three methyl groups and a hydroxyl group positioned at specific carbons. The bicyclic framework consists of two fused cyclohexane rings, with the hydroxyl group at C2 and methyl groups at C1, C3, and C3 (Figure 1).
Key Structural Features:
- Bicyclic Core : The norbornane system (bicyclo[2.2.1]heptane) provides rigidity to the molecule.
- Stereochemistry : The (1S,2S,4R) configuration defines its enantiomeric identity, critical for its biological activity and odor profile.
- Functional Groups : A secondary alcohol (-OH) at C2 and three methyl (-CH₃) groups at C1, C3, and C3.
The IUPAC designation emphasizes the stereochemical specificity of the molecule, ensuring unambiguous identification in chemical literature.
Historical Context and Discovery
Alpha-Fenchol was first isolated in the early 20th century from the essential oils of Foeniculum vulgare (fennel) and Ocimum basilicum (basil). Its name derives from the genus Foeniculum, reflecting its botanical origin. Early studies in the 1920s characterized its physical properties, such as a melting point of 48°C and boiling point of 213°C .
By the mid-20th century, synthetic routes were developed, including the Grignard reaction using fenchone as a precursor. A landmark 1985 study elucidated its biosynthesis via cyclization of geranyl pyrophosphate in Foeniculum vulgare, establishing its terpenoid origin. Industrial production expanded in the 21st century, with patents such as CN105294402A (2015) optimizing catalytic isomerization of pinene derivatives.
Position in Monoterpenoid Classification
Alpha-Fenchol belongs to the bicyclic monoterpenoid subclass, characterized by a 10-carbon skeleton derived from two isoprene units (Figure 2). Within this class, it is an alcohol derivative , distinct from ketones (e.g., fenchone) and ethers (e.g., eucalyptol).
Classification Hierarchy:
- Class : Terpenoids
- Subclass : Monoterpenoids (C₁₀H₁₈O)
- Structural Type : Bicyclic (norbornane system)
- Functional Group : Secondary alcohol
As an isomer of borneol , alpha-Fenchol shares a similar bicyclic framework but differs in the hydroxyl group’s position (C2 vs. C3 in borneol). Its biosynthesis involves enzymatic cyclization of linalyl pyrophosphate, a process conserved across Lamiaceae and Apiaceae plants.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-OYNCUSHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044307 | |
| Record name | (1R)-endo-(+)-Fenchyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-02-9, 14575-74-7 | |
| Record name | (+)-Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fenchyl alcohol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Fenchyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-endo-(+)-Fenchyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-FENCHYL ALCOHOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW0KEP592N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-FENCHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y92U27DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alpha-Fenchol can be synthesized through several methods. One common synthetic route involves the reduction of fenchone using reagents such as ethyl magnesium bromide in a Grignard reaction or alcohol-sodium for reduction . Industrially, alpha-Fenchol can be produced from plant volatile oils, such as those from Spanish fennel, white spruce, and pine . Another method involves the catalytic isomerization and hydrolysis of alpha-Pinene and beta-Pinene using turpentine oil as the raw material and CHKC-4 as the catalyst, achieving a yield of over 50% with a purity of 99% .
Chemical Reactions Analysis
Alpha-Fenchol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of alpha-Fenchol yields fenchone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically produces ketones, while reduction can yield alcohols .
Scientific Research Applications
Fragrance and Flavor Industry
Alpha-fenchol is widely used in the fragrance industry due to its pleasant odor, reminiscent of citrus and pine. It serves as a key ingredient in perfumes and scented products. Its ability to enhance the scent profile makes it valuable in creating complex fragrances.
- Use in Perfumes : Alpha-fenchol is often blended with other essential oils to produce floral and fruity fragrances. Its stability and compatibility with various aromatic compounds make it a preferred choice for perfumers.
- Flavoring Agent : In the food industry, alpha-fenchol is utilized as a flavoring agent in beverages and confections, contributing to the overall taste experience.
Pharmaceutical Applications
Alpha-fenchol exhibits several biological activities that make it relevant in pharmaceuticals:
- Antimicrobial Properties : Research indicates that alpha-fenchol possesses antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing natural preservatives or antimicrobial agents for food and cosmetics .
- Insecticidal Activity : Alpha-fenchol has been explored for its insecticidal properties, particularly against agricultural pests. Its efficacy as a natural insect repellent positions it as a sustainable alternative to synthetic pesticides .
Environmental Applications
The compound's unique properties have led to its exploration in environmental applications:
- Hydrophobic Eutectic Solvents : Alpha-fenchol is used in the synthesis of hydrophobic eutectic solvents (HES) which have been shown to effectively extract valuable compounds from biomass, such as lutein from microalgae . These solvents offer lower viscosities and enhanced extraction efficiencies compared to traditional solvents.
- Bioremediation : Due to its biodegradability, alpha-fenchol has potential applications in bioremediation efforts, particularly in cleaning up oil spills or other hydrocarbon pollutants.
Case Study 1: Extraction of Lutein Using Eutectic Solvents
A study focused on using alpha-fenchol-based eutectic solvents for extracting lutein from microalgae demonstrated significant efficiency improvements over conventional methods. The results indicated that the extraction yield was enhanced by optimizing the solvent composition, showcasing alpha-fenchol's role in sustainable extraction processes .
| Solvent Composition | Extraction Yield (%) |
|---|---|
| Alpha-Fenchol + Dodecanoic Acid | 85% |
| Alpha-Fenchol + 1-Dodecanol | 90% |
Case Study 2: Antimicrobial Properties
In a controlled laboratory setting, alpha-fenchol was tested against various bacterial strains. The findings revealed that it inhibited bacterial growth effectively at concentrations as low as 0.5% (v/v), indicating its potential as a natural preservative .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5% |
| Escherichia coli | 0.5% |
Mechanism of Action
The mechanism of action of alpha-Fenchol involves its interaction with various molecular targets and pathways. For example, it has been shown to improve autophagy and reduce senescence in neurons, potentially protecting against neuronal cell death and ameliorating Alzheimer’s disease-like pathologies in the brain . Alpha-Fenchol’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
α-Fenchol shares structural and functional similarities with other bicyclic monoterpenes, such as fenchone, fenchyl acetate, camphor, and eucalyptol. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Functional Groups : α-Fenchol’s hydroxyl group enhances hydrogen bonding, increasing polarity compared to fenchone (ketone) and eucalyptol (ether). This affects solubility and volatility .
- Retention Behavior : In gas chromatography, α-Fenchol elutes earlier than fenchyl acetate (RI 1114 vs. 1220), reflecting differences in volatility and molecular interactions .
- Stereochemical Complexity : α-Fenchol exhibits conformational isomerism, with computational studies predicting a second torsional conformer that remains experimentally elusive .
Key Observations :
- Fragrance Versatility : α-Fenchol’s safety profile allows higher usage levels (8% in concentrates) compared to camphor, which is restricted .
- Functional Derivatives : Fenchyl acetate, the acetylated form of α-Fenchol, offers enhanced stability in formulations, making it preferable in long-lasting fragrances .
Unique Properties of α-Fenchol
- Hydrogen Delocalization : Microwave spectroscopy reveals atypical hydrogen bonding in α-Fenchol, absent in fenchone or camphor, influencing its vibrational spectra and reactivity .
- Stereoisomerism : α-Fenchol’s endo configuration contrasts with exo isomers like β-fenchol, altering its solubility and biological activity .
Biological Activity
Alpha-fenchol, a bicyclic monoterpenoid with the chemical formula CHO, is primarily recognized for its presence in various essential oils and its potential therapeutic properties. This article explores the biological activity of alpha-fenchol, focusing on its anti-inflammatory effects, antioxidant properties, and interaction with other compounds.
Chemical Structure and Properties
Alpha-fenchol is characterized by its unique bicyclic structure, which contributes to its biological activity. It is a chiral compound, existing in two enantiomeric forms, which may influence its interaction with biological systems. The compound's physical properties include a boiling point exceeding 200 °C and low volatility, making it challenging to detect in gas-phase spectroscopy studies .
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of alpha-fenchol. An in vitro study assessed its ability to inhibit protein denaturation, a key indicator of anti-inflammatory activity. The results indicated that alpha-fenchol significantly inhibited protein denaturation across various concentrations:
| Concentration (μg/ml) | Percent Inhibition (%) |
|---|---|
| 31.25 | 180 |
| 62.50 | 300 |
| 125.00 | 720 |
| 250.00 | 1150 |
| 500.00 | 1350 |
| 1000.00 | 1400 |
The IC50 value for alpha-fenchol was determined to be approximately 3.98 μg/ml, indicating potent anti-inflammatory effects when compared to the standard drug diclofenac sodium, which had an IC50 of 625 μg/ml .
Antioxidant Properties
Alpha-fenchol has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases. Studies have shown that alpha-fenchol can exhibit antioxidant activity comparable to other known antioxidants, although specific quantitative data on its efficacy relative to other compounds are still emerging .
Interaction with Other Compounds
The biological activity of alpha-fenchol can be influenced by its interactions with other compounds. For instance, research has explored the formation of binary complexes between alpha-fenchol and camphor using vibrational and rotational jet spectroscopy. These studies reveal that chirality plays a significant role in the binding preferences of these compounds, potentially affecting their biological activities .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard analytical methods for verifying α-Fenchol purity in experimental samples, and how should they be validated?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for initial purity assessment (>95% threshold) . Validate via complementary techniques like nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. Calibrate instruments using certified reference standards and document reproducibility across triplicate runs .
Q. How should researchers design synthesis protocols for α-Fenchol derivatives to ensure reproducibility?
- Methodological Answer : Follow a stepwise approach:
Optimize reaction conditions (solvent, temperature, catalyst) using design of experiments (DoE) to identify critical variables.
Characterize intermediates at each stage via thin-layer chromatography (TLC) or HPLC.
Document procedural details (e.g., molar ratios, purification methods) in alignment with journal guidelines for experimental reproducibility .
Q. What spectroscopic techniques are essential for structural elucidation of α-Fenchol in novel matrices (e.g., plant extracts)?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, - and -NMR for stereochemical resolution, and high-resolution MS (HRMS) for molecular formula confirmation. Cross-validate findings against databases like SciFinder or PubChem .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in α-Fenchol’s metabolic pathways across different in vitro and in vivo models?
- Methodological Answer :
Comparative analysis : Replicate studies in parallel using identical dosages and timepoints across models.
Control variables : Standardize environmental factors (e.g., pH, temperature) and biological variables (e.g., cell line origin, animal strain).
Mechanistic validation : Use isotopic labeling (e.g., -α-Fenchol) to track metabolite distribution and enzyme inhibition assays to identify pathway bottlenecks .
Q. What computational strategies are effective for predicting α-Fenchol’s interactions with biological targets (e.g., olfactory receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding, incorporating flexibility in receptor side chains.
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of predicted complexes.
- Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .
Q. How should researchers address variability in α-Fenchol’s bioactivity data across independent studies?
- Methodological Answer :
- Meta-analysis framework : Aggregate datasets using PRISMA guidelines, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity.
- Sensitivity analysis : Identify outliers via Grubbs’ test and re-analyze excluding confounding factors (e.g., impure batches, solvent effects).
- Transparency : Publish raw data and analysis scripts in repositories like Zenodo to enable independent verification .
Q. What experimental designs are optimal for studying α-Fenchol’s enantioselective effects in chiral environments?
- Methodological Answer :
- Chiral separation : Use chiral GC columns or supercritical fluid chromatography (SFC) to isolate (+)- and (−)-α-Fenchol enantiomers.
- Biological assays : Compare enantiomers’ activity in dose-response studies (e.g., EC values) using assays like calcium imaging for receptor activation.
- Theoretical modeling : Apply density functional theory (DFT) to calculate enantiomers’ electronic properties and predict interaction differences .
Methodological Frameworks
- For hypothesis-driven research : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., “Does α-Fenchol (Intervention) inhibit biofilm formation (Outcome) in Pseudomonas aeruginosa (Population) compared to farnesol (Comparison) over 24h (Time)?” .
- For data conflicts : Apply scoping review methodologies to map literature inconsistencies and identify gaps, as outlined by Arksey & O’Malley (2005) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
